

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of (R)-Tenatoprazole

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | Tenatoprazole, (R)- | |
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These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of (R)-Tenatoprazole, a proton pump inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to aid in the study of this compound.

Pharmacokinetic Data

The pharmacokinetics of Tenatoprazole are enantioselective, with the (S)-enantiomer being metabolized more slowly than the (R)-enantiomer.[1][2] This results in a longer mean residence time and improved tissue exposure for the (S)-enantiomer.[1] The (R)-enantiomer is primarily metabolized by CYP2C19 and to a lesser extent by CYP3A4, while the (S)-enantiomer is metabolized by both CYP2C19 and CYP3A4.[2]

Table 1: Enantioselective Pharmacokinetics of Tenatoprazole in Rats following a single 5 mg/kg oral dose of rac-Tenatoprazole.[3][4]



| Parameter | (+)-Tenatoprazole (R- enantiomer) | (-)-Tenatoprazole (S- enantiomer) |
|-----------------------|--|--|
| AUC (0-inf) (ng·h/mL) | 7.5 times greater than (-)- Tenatoprazole | Significantly lower than (+)- Tenatoprazole |
| Cmax (ng/mL) | Significantly greater than (-)- Tenatoprazole | Significantly lower than (+)- Tenatoprazole |
| t1/2 (h) | Significantly different from (-)- Tenatoprazole | Significantly different from (+)- Tenatoprazole |
| CL/F (L/h/kg) | Significantly different from (-)- Tenatoprazole | Significantly different from (+)- Tenatoprazole |

Pharmacodynamic Data

Studies in healthy male subjects have shown that S-tenatoprazole-Na produces a significantly greater and more prolonged dose-dependent 24-hour and nocturnal acid suppression compared to esomeprazole.[5]

Table 2: Pharmacodynamic Comparison of S-Tenatoprazole-Na and Esomeprazole in Healthy Male Subjects on Day 5.[5]



| Parameter | S-Tenatoprazole-Na (90 mg) | S-Tenatoprazole-Na (60 mg) | Esomeprazole (40 mg) |
|---|-------------------------------|-------------------------------|-------------------------|
| Median 24-h pH | 5.34 ± 0.45 | 5.19 ± 0.52 | 4.76 ± 0.82 |
| % Time with 24-h pH > 4 | 80 ± 11 | 77 ± 12 | 63 ± 11 |
| Median Nocturnal pH | 5.14 ± 0.64 | 4.94 ± 0.65 | 3.69 ± 1.18 |
| % Time with Nocturnal pH > 4 | 77 ± 12 | 73 ± 17 | 46 ± 17 |
| % Subjects with Nocturnal Acid Breakthrough | 54.8 | 43.3 | 90.3 |
| % Subjects with >16 hrs with pH > 4 | 87.1 | 83.3 | 41.9 |

Experimental Protocols

This protocol describes a validated HPLC method for the quantification of Tenatoprazole in rat plasma.[6]

3.1.1. Materials and Reagents

- · Tenatoprazole reference standard
- Internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Tetrahydrofuran (THF)[7]
- Acetate buffer (pH 6.0)[7]
- Hexane-dichloromethane-isopropanol (20:10:1, v/v/v)[3][4]



- Rat plasma
- 3.1.2. Chromatographic Conditions[6][7]
- Column: Kromasil C18 (250 mm × 4.6 mm, 5.0 μm particle size)
- Mobile Phase: Isocratic mixture of methanol, THF, and acetate buffer (68:12:20 v/v), pH adjusted to 6.0 with acetic acid
- Flow Rate: 1.0 mL/min
- Detection: UV at 295 nm or 307 nm
- Column Temperature: 45°C
- 3.1.3. Sample Preparation (Liquid-Liquid Extraction)[3][4][6]
- To 100 μL of plasma, add the internal standard.
- Add the extraction solvent (hexane-dichloromethane-isopropanol).
- · Vortex for 1 minute.
- Centrifuge at 4000 rpm for 10 minutes.
- Evaporate the organic layer to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase.
- Inject into the HPLC system.
- 3.1.4. Method Validation[6]
- Linearity: 20-6000 ng/mL
- Lower Limit of Quantitation (LLOQ): 20 ng/mL
- Precision (RSD%):







Within-batch: 1.4-5.8%

Between-batch: 2.9-6.3%

Accuracy:

Within-batch: 92.4-101.0%

Between-batch: 95.1-104.1%

3.2.1. Animals

Wistar rats

3.2.2. Dosing

• Administer a single oral dose of 5 mg/kg rac-Tenatoprazole.

3.2.3. Sample Collection

- Collect serial blood samples at predetermined time points post-dosing.
- Process blood samples to obtain plasma.
- Store plasma samples at -20°C until analysis.

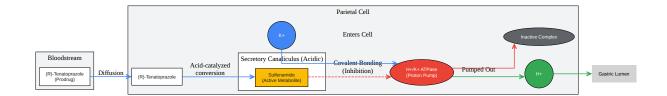
3.2.4. Data Analysis

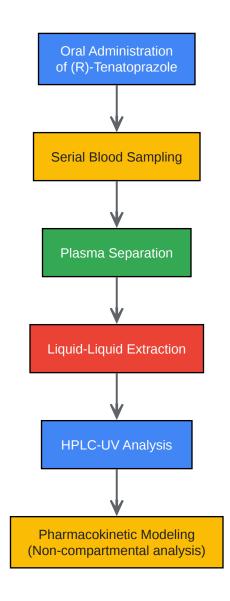
 Analyze plasma drug concentrations for each enantiomer using a non-compartmental method.

Visualizations

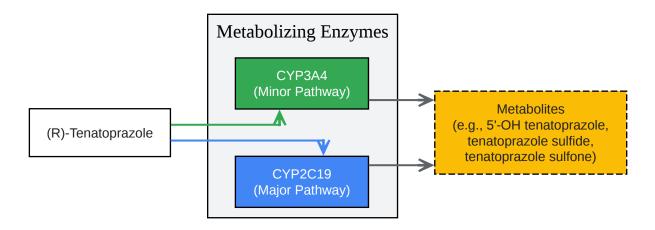
Tenatoprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells.











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